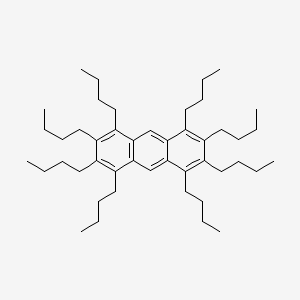
1,2,3,4,5,6,7,8-Octabutylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6,7,8-Octabutylanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the substitution of hydrogen atoms with butyl groups at positions 1 through 8 on the anthracene ring. The presence of these butyl groups significantly alters the physical and chemical properties of the parent anthracene molecule, making this compound a compound of interest in various scientific fields.
Preparation Methods
The synthesis of 1,2,3,4,5,6,7,8-Octabutylanthracene typically involves the alkylation of anthracene with butyl halides in the presence of a strong base. The reaction conditions often include the use of solvents such as toluene or xylene, and the process is carried out under reflux to ensure complete substitution. Industrial production methods may involve continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
1,2,3,4,5,6,7,8-Octabutylanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially hydrogenated anthracene derivatives.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
1,2,3,4,5,6,7,8-Octabutylanthracene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds and as a model compound in studies of aromaticity and reactivity.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in therapeutic agents.
Industry: It is utilized in the production of organic semiconductors and as a component in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism by which 1,2,3,4,5,6,7,8-Octabutylanthracene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The butyl groups enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes and affecting membrane-associated processes. The pathways involved may include modulation of signal transduction and interference with cellular metabolic processes.
Comparison with Similar Compounds
1,2,3,4,5,6,7,8-Octabutylanthracene can be compared with other substituted anthracenes, such as:
1,2,3,4,5,6,7,8-Octamethylanthracene: Similar in structure but with methyl groups instead of butyl groups, leading to different physical properties and reactivity.
1,2,3,4,5,6,7,8-Octaethylanthracene: Ethyl groups provide intermediate properties between methyl and butyl derivatives.
1,2,3,4,5,6,7,8-Octafluoroanthracene: Fluorine substitution significantly alters the electronic properties, making it useful in different applications.
Properties
CAS No. |
601469-42-5 |
|---|---|
Molecular Formula |
C46H74 |
Molecular Weight |
627.1 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8-octabutylanthracene |
InChI |
InChI=1S/C46H74/c1-9-17-25-35-36(26-18-10-2)40(30-22-14-6)44-34-46-42(32-24-16-8)38(28-20-12-4)37(27-19-11-3)41(31-23-15-7)45(46)33-43(44)39(35)29-21-13-5/h33-34H,9-32H2,1-8H3 |
InChI Key |
RWVBCQPUECIXJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=C(C2=CC3=C(C=C21)C(=C(C(=C3CCCC)CCCC)CCCC)CCCC)CCCC)CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Bis{bis[(4-methylphenyl)methyl]amino}pyrazine-2,5-dicarbonitrile](/img/structure/B12569178.png)
![3,7-Diazabicyclo[3.3.1]nonan-9-one, 1-(methoxymethyl)-3,7-dimethyl-](/img/structure/B12569182.png)
![N-[(2R)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12569184.png)
![1-[Bis(2-methoxyethyl)amino]-3-(triphenylmethoxy)propan-2-ol](/img/structure/B12569195.png)
![{7-[4-(Diethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}propanedinitrile](/img/structure/B12569201.png)

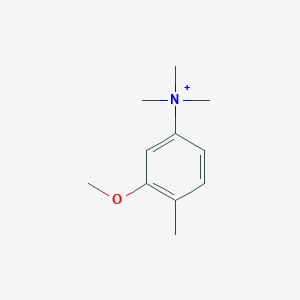
![9-(4-{2-[4-(Pyridin-2-YL)phenyl]ethyl}phenyl)-9H-carbazole](/img/structure/B12569213.png)
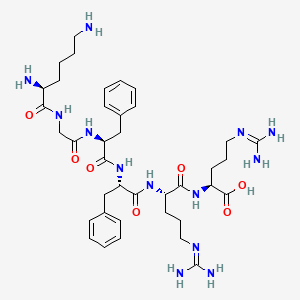
![9-Ethyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B12569229.png)
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B12569231.png)
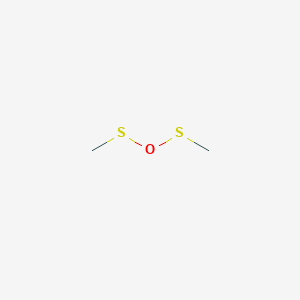
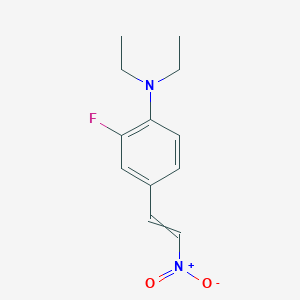
![6-[(4R)-4-Ethyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12569246.png)
